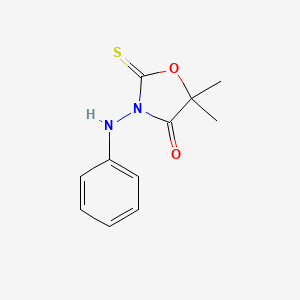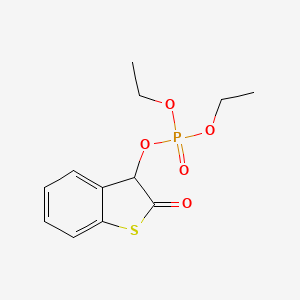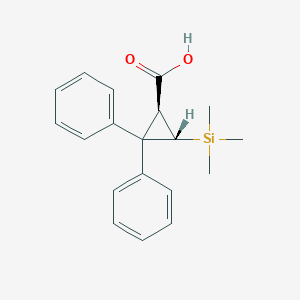
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of two phenyl groups, a trimethylsilyl group, and a carboxylic acid group attached to a cyclopropane ring. The stereochemistry of the compound is defined by the (1S,3S) configuration, which refers to the specific spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction, where a suitable silylating agent such as trimethylsilyl chloride is used.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene is treated with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (1S,3S)-2,2-Dimethyl-3-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
- (1R,3R)-2,2-Dichloro-3-(substituted phenyl)cyclopropane-1-carboxylic acid
Uniqueness
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
88035-78-3 |
|---|---|
分子式 |
C19H22O2Si |
分子量 |
310.5 g/mol |
IUPAC名 |
(1S,3S)-2,2-diphenyl-3-trimethylsilylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H22O2Si/c1-22(2,3)17-16(18(20)21)19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,20,21)/t16-,17+/m1/s1 |
InChIキー |
WQBLOXHZIPKHPI-SJORKVTESA-N |
異性体SMILES |
C[Si](C)(C)[C@H]1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
正規SMILES |
C[Si](C)(C)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
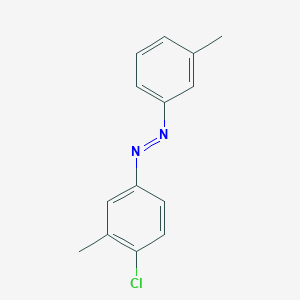
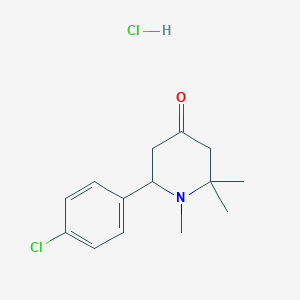

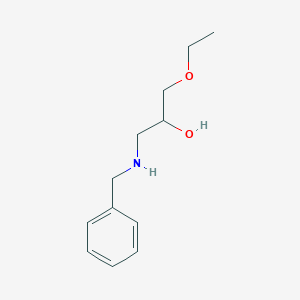

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
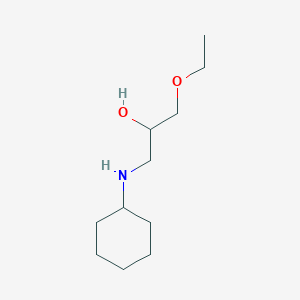
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
